

# Amipan (Imipenem/Cilastatin): A Comparative Guide to Efficacy in Treatment-Resistant Bacterial Infections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Amipan**

Cat. No.: **B12716389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice. Carbapenems, a class of broad-spectrum  $\beta$ -lactam antibiotics, are often reserved as last-resort treatments for severe infections caused by these resistant pathogens. **Amipan**, a combination of imipenem and cilastatin, has long been a cornerstone of this therapeutic class. This guide provides an objective comparison of **Amipan**'s performance against other alternatives in treatment-resistant models, supported by experimental data.

## Comparative Efficacy of Imipenem/Cilastatin in Resistant Pathogens

The clinical and bacteriological efficacy of imipenem/cilastatin has been evaluated in numerous studies against infections caused by bacteria resistant to other antibiotic classes. The data presented below summarizes its performance in comparison to other carbapenems and alternative antibiotic regimens in hospitalized patients with serious infections, many of which were caused by resistant organisms.

## Table 1: Clinical and Bacteriological Response Rates of Imipenem/Cilastatin vs. Meropenem in Serious Bacterial

## Infections

| Infection Type                  | Treatment Group     | Number of Evaluable Patients | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) | Reference           |
|---------------------------------|---------------------|------------------------------|---------------------------|--------------------------------------|---------------------|
| Serious Bacterial Infections    | Imipenem/Cilastatin | 87                           | 77                        | 83                                   | <a href="#">[1]</a> |
| Meropenem                       | 90                  | 76                           | 77                        | <a href="#">[1]</a>                  |                     |
| Skin and Soft Tissue Infections | Imipenem/Cilastatin | 126                          | 95                        | 91                                   | <a href="#">[2]</a> |
| Meropenem                       | 123                 | 98                           | 94                        | <a href="#">[2]</a>                  |                     |

**Table 2: Clinical Success Rates of Imipenem/Cilastatin and Imipenem/Cilastatin/Relebactam in Infections Caused by Carbapenem-Resistant Bacteria**

| Treatment                      | Pathogen                                                    | Infection Type | Clinical Success Rate (%) | Reference |
|--------------------------------|-------------------------------------------------------------|----------------|---------------------------|-----------|
| Imipenem/Cilastatin/Relebactam | Carbapenem-Resistant Non-Susceptible Gram-Negative Bacteria | Bacteremia     | 68.4                      | [3]       |
| Imipenem/Cilastatin/Relebactam | Carbapenem-Resistant Enterobacteriales (CRE)                | Bacteremia     | 65.2                      | [3]       |
| Imipenem/Cilastatin/Relebactam | Multidrug-Resistant Pseudomonas aeruginosa                  | Various        | 67                        | [4]       |

**Table 3: Minimum Inhibitory Concentration (MIC) Values of Imipenem for *Pseudomonas aeruginosa***

| Isolate Phenotype               | Imipenem MIC (mg/L) | Interpretation | Reference |
|---------------------------------|---------------------|----------------|-----------|
| Intermediate                    | 4                   | Intermediate   | [5]       |
| Resistant                       | $\geq 8$            | Resistant      | [5]       |
| Imipenem-Non-Susceptible (mode) | >32                 | Resistant      | [6]       |
| Imipenem-Susceptible (mode)     | 2                   | Susceptible    | [6]       |

## Mechanisms of Resistance to Imipenem and Other Carbapenems

Bacteria have evolved sophisticated mechanisms to resist the action of carbapenems like imipenem. Understanding these pathways is crucial for the development of new therapeutic strategies. The primary mechanisms in Gram-negative bacteria include:

- Enzymatic Degradation: The production of carbapenemases, which are  $\beta$ -lactamase enzymes that can hydrolyze carbapenems, is a major resistance mechanism. *Klebsiella pneumoniae* carbapenemase (KPC) is a prominent example.<sup>[7][8][9]</sup>
- Reduced Influx: Decreased permeability of the bacterial outer membrane due to the loss or downregulation of porin channels, such as OprD in *Pseudomonas aeruginosa*, restricts the entry of carbapenems into the cell.<sup>[10][11][12]</sup>
- Increased Efflux: The overexpression of efflux pumps, such as the MexAB-OprM system in *P. aeruginosa*, actively transports carbapenems out of the bacterial cell.<sup>[13][14]</sup>

## Signaling Pathways and Regulatory Networks in Carbapenem Resistance

The expression of resistance determinants is tightly controlled by complex regulatory networks. Below are visualizations of key pathways involved in carbapenem resistance in *Pseudomonas aeruginosa*.



### Regulation of oprD Expression in *P. aeruginosa*



Regulation of MexAB-OprM Efflux Pump in *P. aeruginosa*



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Meropenem versus imipenem/cilastatin in the treatment of hospitalized patients with skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KPC-2  $\beta$ -lactamase enables carbapenem antibiotic resistance through fast deacetylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Multicenter Experience With Imipenem-Cilastatin-Relebactam for Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Negative Regulation of the *Pseudomonas aeruginosa* Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of OprD protein in *Pseudomonas aeruginosa*: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jacdutch.wordpress.com [jacdutch.wordpress.com]
- 14. Nucleotide substitutions in the mexR, nalC and nalD regulator genes of the MexAB-OprM efflux pump are maintained in *Pseudomonas aeruginosa* genetic lineages | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Amipan (Imipenem/Cilastatin): A Comparative Guide to Efficacy in Treatment-Resistant Bacterial Infections]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12716389#amipan-s-efficacy-in-models-resistant-to-other-treatments>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)